molecular formula C11H8ClNO2S B101875 [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid CAS No. 17969-25-4

[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid

Cat. No. B101875
CAS RN: 17969-25-4
M. Wt: 253.71 g/mol
InChI Key: YHTKTBSWVKJNQG-UHFFFAOYSA-N
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Description

The compound of interest, [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid, is a thiazole derivative that is structurally related to various other compounds with potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory and analgesic activities, as indicated by the synthesis of related compounds with good efficacy in these areas . The presence of the chlorophenyl group is a common feature in these molecules, which may contribute to their biological activities.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the condensation of thioureas with appropriate precursors. For instance, substituted 2-amino-4-(4-chlorophenyl) thiazole-5-acetic acids and esters were prepared using methyl 3-bromo-3-(4-chlorobenzoyl) propionate . Although the exact synthesis route for [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid is not detailed in the provided papers, similar synthetic strategies could be employed, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be characterized by various spectroscopic techniques, including FT-IR, NMR spectroscopy, and X-ray diffraction . Quantum-chemical calculations, such as those performed using the CNDO method, can provide insights into the electronic structure of the compound . The molecular structure is often stabilized by intermolecular hydrogen bonds, which can form specific motifs and contribute to the compound's stability and reactivity .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including the formation of glucuronides, as seen in the metabolic studies of related compounds . These reactions can involve different sites on the molecule, such as nitrogen atoms, leading to the formation of quaternary N-glucuronides, or the acyl group, resulting in acyl glucuronides that can rearrange under certain conditions . Understanding these reactions is crucial for predicting the metabolism and disposition of the drug in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be influenced by their molecular structure and the presence of specific functional groups. For example, the antibacterial and antifungal activities of organotin(IV) carboxylates of a related thiazole compound were assessed, indicating the biological significance of these molecules . The stability and reactivity of these compounds can also be affected by their ability to form hydrogen bonds and undergo acyl migration .

Scientific Research Applications

Thiazoles are a type of organic compound that have been studied extensively due to their diverse biological activities . They have been found to have potential applications in several scientific fields, including medicinal chemistry . Here are some of the potential applications of thiazoles:

  • Antioxidant : Thiazoles can act as antioxidants, helping to protect cells from damage caused by free radicals .
  • Analgesic : Some thiazole derivatives have been found to have analgesic (pain-relieving) properties .
  • Anti-inflammatory : Thiazoles can also have anti-inflammatory effects, potentially helping to reduce inflammation in the body .
  • Antimicrobial and Antifungal : Certain thiazoles have been found to have antimicrobial and antifungal properties, making them potentially useful in treating infections .
  • Antiviral : Some thiazoles have been found to have antiviral properties, potentially making them useful in the treatment of viral infections .
  • Antitumor or Cytotoxic : Thiazoles have also been studied for their potential antitumor or cytotoxic properties, which could make them useful in cancer treatment .

Safety And Hazards

The safety data sheet for a similar compound, 2-Chlorophenylacetic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is classified as Acute Tox. 4 for oral intake .

properties

IUPAC Name

2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2S/c12-9-4-2-1-3-8(9)11-13-7(6-16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTKTBSWVKJNQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CS2)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407123
Record name [2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid

CAS RN

17969-25-4
Record name [2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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